molecular formula C8H14O4S B13070349 2-Cyclopentyl-2-methanesulfonylacetic acid

2-Cyclopentyl-2-methanesulfonylacetic acid

Cat. No.: B13070349
M. Wt: 206.26 g/mol
InChI Key: SQLOUVWAEUAWSX-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-methanesulfonylacetic acid is an organic compound with the molecular formula C8H14O4S. It is characterized by a cyclopentyl ring attached to a methanesulfonylacetic acid moiety. This compound is primarily used in research and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-methanesulfonylacetic acid typically involves the reaction of cyclopentylmagnesium bromide with methanesulfonyl chloride, followed by the addition of acetic acid. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reagents. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-methanesulfonylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of sulfonamides or thioethers.

Scientific Research Applications

2-Cyclopentyl-2-methanesulfonylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-methanesulfonylacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylacetic acid: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    Methanesulfonylacetic acid: Lacks the cyclopentyl ring, affecting its overall stability and reactivity.

    Cyclopentylmethanesulfonyl chloride: A precursor in the synthesis of 2-Cyclopentyl-2-methanesulfonylacetic acid.

Uniqueness

This compound is unique due to the presence of both the cyclopentyl ring and the methanesulfonyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

IUPAC Name

2-cyclopentyl-2-methylsulfonylacetic acid

InChI

InChI=1S/C8H14O4S/c1-13(11,12)7(8(9)10)6-4-2-3-5-6/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

SQLOUVWAEUAWSX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(C1CCCC1)C(=O)O

Origin of Product

United States

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